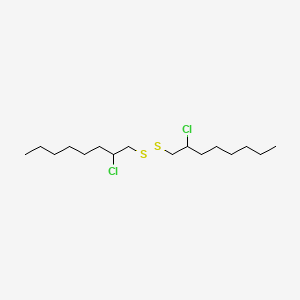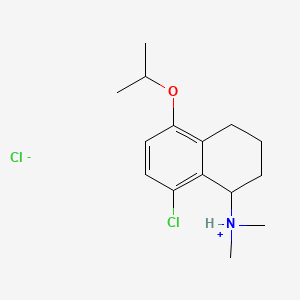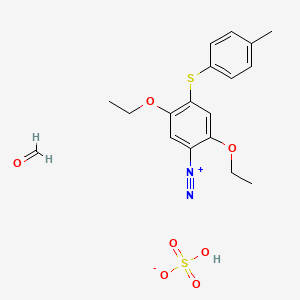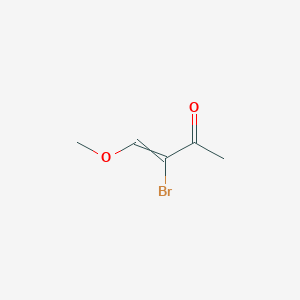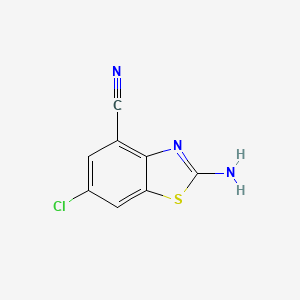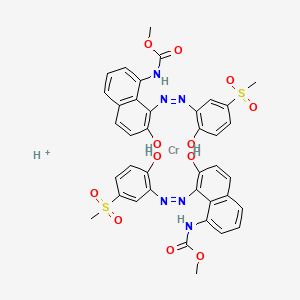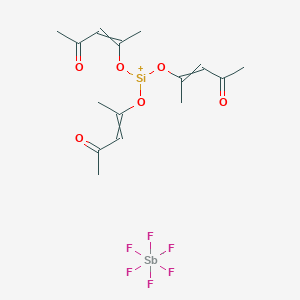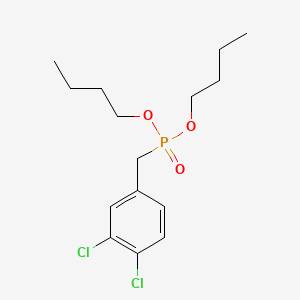
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester is a chemical compound with the molecular formula C15H23Cl2O3P. It is known for its unique structure, which includes a phosphonic acid group esterified with a dibutyl group and a 3,4-dichlorobenzyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester typically involves the esterification of phosphonic acid with 3,4-dichlorobenzyl alcohol and dibutyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, industrial methods may employ advanced catalysts and optimized reaction conditions to achieve higher purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted benzyl compounds. These products can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the manufacture of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (3,4-dichlorobenzyl)-, dimethyl ester
- Phosphonic acid, (3,4-dichlorobenzyl)-, diethyl ester
- Phosphonic acid, (3,4-dichlorobenzyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester is unique due to its specific ester groups and the presence of the 3,4-dichlorobenzyl moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
74038-40-7 |
|---|---|
Formule moléculaire |
C15H23Cl2O3P |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C15H23Cl2O3P/c1-3-5-9-19-21(18,20-10-6-4-2)12-13-7-8-14(16)15(17)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Clé InChI |
VQXIGOHNFWMFLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
